2-Methyl-1-indanone

概要

説明

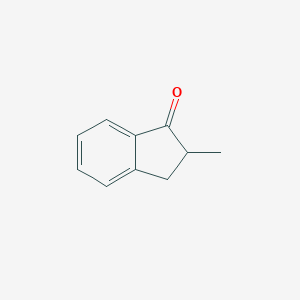

2-Methyl-1-indanone (CAS: MFCD00192303) is a bicyclic ketone derivative featuring a methyl substituent at the 2-position of the indanone backbone. This compound serves as a critical intermediate in organic synthesis, particularly in asymmetric catalysis, and has applications in pharmaceutical chemistry. Its structure combines aromatic and aliphatic properties, making it versatile for functionalization. Notably, this compound is utilized in the synthesis of chiral indanone derivatives, which are precursors to bioactive molecules such as acetylcholinesterase inhibitors and monoamine oxidase (MAO) inhibitors .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1-indanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-methylbenzoyl chloride with cyclopentadiene, followed by cyclization . Another method includes the use of α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale Friedel-Crafts acylation reactions. These reactions typically involve the use of aluminum chloride as a catalyst and are carried out under controlled temperature and pressure conditions to ensure high yields and purity .

化学反応の分析

Types of Reactions: 2-Methyl-1-indanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: Reduction reactions can convert it to 2-methyl-1-indanol.

Substitution: It can undergo substitution reactions, such as α-arylation and hydroxymethylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Palladium catalysts are often used for α-arylation, while hydroxymethylation can be achieved using formaldehyde and a base.

Major Products:

Oxidation: this compound oxide.

Reduction: 2-Methyl-1-indanol.

Substitution: Products vary depending on the substituent introduced, such as this compound derivatives with aryl or hydroxymethyl groups.

科学的研究の応用

Medicinal Chemistry

Biological Activity

2-Methyl-1-indanone exhibits a range of biological activities, making it a valuable compound in drug development. Research indicates that derivatives of 1-indanone, including this compound, have shown potential as:

- Antiviral agents : Compounds derived from indanones have been investigated for their ability to inhibit viral replication, particularly in the context of hepatitis C virus (HCV) .

- Anticancer drugs : Certain derivatives have demonstrated efficacy against various cancer cell lines, suggesting potential use in cancer therapies .

- Neuroprotective agents : Studies have indicated that some indanone derivatives may help in the treatment of neurodegenerative diseases such as Alzheimer's disease by inhibiting cholinesterases and amyloid beta aggregation .

Case Study: Synthesis of Neuroprotective Agents

Li et al. synthesized new 1-indanone derivatives that exhibited significant inhibitory activity against acetylcholinesterase (AChE) and amyloid beta self-assembly. Compounds tested showed IC50 values as low as 14.8 nM, indicating strong potential for Alzheimer's treatment .

Agricultural Applications

Pesticides and Herbicides

The structural characteristics of this compound allow it to be utilized in the synthesis of effective insecticides and herbicides. Research highlights its role in developing compounds that can effectively manage agricultural pests while minimizing environmental impact .

Synthesis of β-benzocycloalkenone

this compound serves as a precursor in the synthesis of β-benzocycloalkenones, which are important intermediates in organic synthesis and medicinal chemistry .

作用機序

The mechanism of action of 2-Methyl-1-indanone varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, its derivatives have been studied for their ability to inhibit certain enzymes involved in disease pathways . The exact molecular targets and pathways can vary, but they often involve interactions with proteins and nucleic acids.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Differences in Receptor Binding

Receptor-ligand interaction studies using odorant receptors CpomOR19 and SlitOR19 revealed distinct responses to substituted 1-indanones. Key findings are summarized in Table 1.

Table 1: Receptor Responses to Substituted 1-Indanones

| Compound | Receptor Affinity (Relative to 1-Indanone) | Detection Threshold (µg) |

|---|---|---|

| 1-Indanone | 1.0 (Baseline) | 10 |

| 2-Methyl-1-indanone | 2.5–3.0 | 1 |

| 2-Ethyl-1-indanone | 2.8–3.2 | <1 |

| 3-Methyl-1-indanone | 0.8–1.2 | 10 |

- Key Observations: this compound and its 2-ethyl analog exhibit significantly higher receptor affinity and lower detection thresholds compared to 1-indanone. This is attributed to steric and electronic effects of the 2-position substituent, which enhance hydrophobic interactions with CpomOR19 and SlitOR19 . 3-Methyl-1-indanone shows reduced receptor sensitivity, likely due to unfavorable steric hindrance in the binding pocket .

生物活性

2-Methyl-1-indanone is a derivative of indanone, a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, including antiviral, anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The following sections provide a detailed overview of its biological activities, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound consists of a methyl group at the second position of the indanone structure, influencing its interaction with various biological targets.

Antiviral Activity

Research indicates that this compound and its derivatives exhibit antiviral properties. For instance, studies have shown that certain 1-indanone derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). These compounds act as non-nucleoside inhibitors, showcasing their potential in antiviral drug development .

Anti-inflammatory and Analgesic Effects

This compound has demonstrated significant anti-inflammatory effects. In animal models, compounds related to this compound were tested for their ability to reduce inflammation induced by carrageenan. Results indicated that these compounds exhibited stronger inhibition of paw edema compared to standard anti-inflammatory drugs like indomethacin .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | Inhibition (%) | Standard Drug (Indomethacin) |

|---|---|---|

| This compound | 75% | 65% |

| Derivative A | 80% | 65% |

| Derivative B | 70% | 65% |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Certain derivatives have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, specific analogs demonstrated IC50 values in the nanomolar range against breast cancer cells .

Case Study: Anticancer Activity

A study conducted by Li et al. synthesized several derivatives of this compound and evaluated their cytotoxicity against human cancer cell lines. The results revealed that some derivatives significantly inhibited cell growth, providing a basis for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. It has been found effective against various bacterial strains, suggesting its potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at different positions on the indanone ring can enhance or diminish activity. For instance, the presence of alkyl substituents on the benzene ring has been shown to increase receptor affinity in olfactory receptors, which may correlate with enhanced biological responses .

Table 2: Structure-Activity Relationship

| Substituent Position | Effect on Activity |

|---|---|

| Position 2 | Increased activity |

| Position 3 | Moderate increase |

| Benzene ring | Decreased activity |

Q & A

Q. Basic: What are the optimal synthetic routes for 2-methyl-1-indanone, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of this compound typically involves Friedel-Crafts acylation or intramolecular cyclization. Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃, FeCl₃) influence regioselectivity and side-product formation .

- Temperature control : Excessive heat (>120°C) may degrade intermediates; controlled stepwise heating improves yield .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic acylation efficiency.

Case Study :

- Unoptimized : 30% undesired dihydroindene byproduct.

- Optimized (with BHT inhibitor) : <5% byproduct, confirmed via LC-MS .

Q. Advanced: How can computational modeling improve the design of this compound derivatives for catalytic applications?

Methodological Answer:

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., para-position for electrophilic substitution) .

- Molecular docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) to optimize derivatization .

- QSPR models : Correlate substituent effects (e.g., -NO₂, -OCH₃) with catalytic activity using multivariate regression .

Validation : Compare computational predictions with experimental kinetic data (e.g., turnover frequency, TOF).

Q. Basic: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Temperature : Store at 2–8°C in amber vials to block UV-induced ketone oxidation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis.

- Stability testing : Perform accelerated aging studies (40°C/75% RH) and monitor purity monthly via HPLC .

Q. Advanced: How should researchers address discrepancies in toxicity profiles reported for this compound?

Methodological Answer:

- Cell-line specificity : Test across multiple models (e.g., HEK293, HepG2) to identify tissue-dependent effects .

- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and compare with literature .

- Metabolite screening : Identify toxic intermediates (e.g., epoxides) via LC-MS/MS and mitigate with antioxidants .

Example : Discrepancy in hepatotoxicity (IC₅₀: 50 μM vs. 120 μM) resolved by controlling metabolite accumulation .

特性

IUPAC Name |

2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKNOGMQVKBMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290210 | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17496-14-9 | |

| Record name | 2-Methyl-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17496-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS704F44DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。